molecular formula C9H9ClO3 B2594675 1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethan-1-one CAS No. 927802-05-9

1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethan-1-one

Cat. No.: B2594675
CAS No.: 927802-05-9
M. Wt: 200.62
InChI Key: OEGWXGIQCWTOPY-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethan-1-one is an organic compound with the molecular formula C9H9ClO3. This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a hydroxyethanone moiety. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethan-1-one can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. This reaction typically proceeds under reflux conditions, resulting in the formation of the desired hydroxyethanone compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 1-(3-Chloro-4-methoxyphenyl)-2-oxoethan-1-one.

    Reduction: Formation of 1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-(3-Chloro-4-methoxyphenyl)-2-oxoethan-1-one: Similar structure but with a ketone group instead of a hydroxy group.

    1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethanol: Similar structure but with an alcohol group instead of a carbonyl group.

Uniqueness: 1-(3-Chloro-4-methoxyphenyl)-2-hydroxyethan-1-one is unique due to the presence of both a hydroxy and carbonyl group, allowing it to participate in a wide range of chemical reactions. Its specific substitution pattern on the phenyl ring also contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-2-hydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGWXGIQCWTOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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